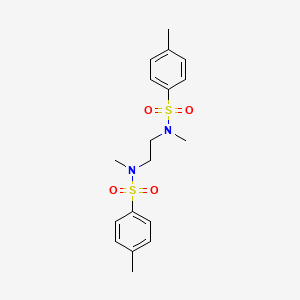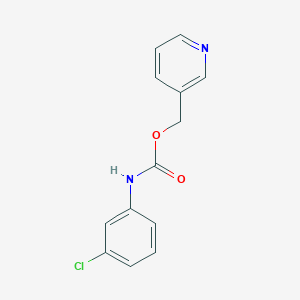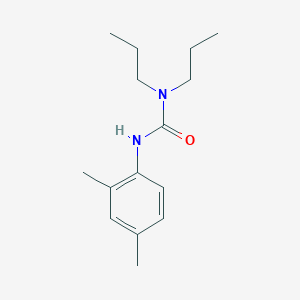
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is an organic compound that belongs to the class of furan derivatives These compounds are characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate typically involves the esterification of 2,5-dimethylphenol with 3-(furan-2-yl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an inert solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for the recovery and reuse of the catalyst, thus making the process more sustainable.
化学反应分析
Types of Reactions
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The double bond in the acrylate moiety can be reduced to form saturated esters.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism by which 2,5-Dimethylphenyl 3-(furan-2-yl)acrylate exerts its effects is largely dependent on its interaction with biological targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can disrupt cellular processes, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2,5-Dimethylphenyl 3-(furan-2-yl)propanoate: Similar structure but with a saturated ester moiety.
2,5-Dimethylphenyl 3-(furan-2-yl)butanoate: Similar structure with an extended carbon chain.
2,5-Dimethylphenyl 3-(furan-2-yl)acetate: Similar structure with a shorter carbon chain.
Uniqueness
2,5-Dimethylphenyl 3-(furan-2-yl)acrylate is unique due to the presence of both the furan ring and the acrylate moiety, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
(2,5-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C15H14O3/c1-11-5-6-12(2)14(10-11)18-15(16)8-7-13-4-3-9-17-13/h3-10H,1-2H3/b8-7+ |
InChI 键 |
VTXLTVSRGCJGGG-BQYQJAHWSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)OC(=O)/C=C/C2=CC=CO2 |
规范 SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C=CC2=CC=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)





![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)

![3-(Diethylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955880.png)



![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)

